This complex molecule, also referred to by its PubChem ID CID 23844059, has a structure belonging to the class of ecdysteroids []. Ecdysteroids are a group of steroid hormones naturally found in plants and insects []. Their primary function in insects is regulating molting and development.
Due to their role in insect molting, some ecdysteroids have been explored as potential insecticides. More research is needed to determine the specific efficacy of (2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,6R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one for pest control.
Inokosterone is a naturally occurring steroid compound classified as a phytoecdysteroid, primarily found in certain plant species, including Gentiana rigescens and Cyathula officinalis. Its chemical formula is C27H44O7, and it exhibits a complex structure characterized by multiple hydroxyl groups and a steroid backbone. Inokosterone is recognized for its crystalline form, appearing as colorless needle-like crystals that decompose at approximately 255 °C. It is soluble in polar solvents such as methanol and ethanol but shows limited solubility in non-polar solvents like benzene and petroleum ether .
Inokosterone exhibits significant biological activities, particularly in the context of oxidative stress and cellular longevity. Studies indicate that inokosterone treatment leads to:
Furthermore, inokosterone has been identified as a potential drug target for estrogen receptor 1, indicating its relevance in conditions such as rheumatoid arthritis .
The synthesis of inokosterone typically involves extraction from plant sources followed by purification processes. Common methods include:
Alternative synthetic routes may involve chemical modifications of related steroid compounds.
Inokosterone has several applications across different fields:
Interaction studies have highlighted the binding affinity of inokosterone with various biological targets. Notably:
These interactions underline its potential therapeutic roles and inform further research into its mechanisms of action.
Inokosterone shares structural similarities with several other phytoecdysteroids. Here are some notable compounds for comparison:
| Compound | Chemical Formula | Unique Features |
|---|---|---|
| Ecdysterone | C27H44O7 | Known as iso-inokosterone; widely studied for its hormonal effects on insects. |
| 20-Hydroxyecdysone | C27H44O7 | A potent insect molting hormone; differs slightly in hydroxyl group positioning. |
| Cyasterone | C27H44O6 | Lacks one hydroxyl group compared to inokosterone; exhibits different biological activities. |
| Ajugasterone | C27H44O7 | Similar structure but with distinct biological effects on growth regulation in insects. |
Inokosterone's unique combination of hydroxyl groups and its specific biological activities distinguish it from these similar compounds, particularly regarding its antioxidant properties and potential therapeutic applications .